2-methyl-N-[5-oxo-2-phenyl-1-(prop-2-en-1-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide
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Overview
Description
2-methyl-N-[5-oxo-2-phenyl-1-(prop-2-en-1-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[5-oxo-2-phenyl-1-(prop-2-en-1-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide typically involves a multi-step process:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine in the presence of an acid catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Allylation: The prop-2-en-1-yl group is added through an allylation reaction, often using an allyl halide and a base.
Benzamide Formation: The final step involves the formation of the benzamide group through the reaction of the imidazole derivative with 2-methylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohols, amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Protein Binding: It can be used in studies of protein-ligand interactions.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific receptors or enzymes.
Therapeutic Agents:
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-[5-oxo-2-phenyl-1-(prop-2-en-1-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to changes in cellular pathways, ultimately resulting in the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-[5-oxo-2-phenyl-1-(prop-2-en-1-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide analogs: Compounds with similar structures but different substituents on the aromatic rings or imidazole ring.
Benzamide derivatives: Compounds with the benzamide functional group but different substituents.
Uniqueness
Trifluoromethyl Group: The presence of the trifluoromethyl group imparts unique electronic properties, enhancing the compound’s reactivity and stability.
Imidazole Ring: The imidazole ring provides a versatile scaffold for further functionalization and interaction with biological targets.
Allyl Group: The allyl group allows for additional reactivity, enabling the formation of various derivatives through oxidation or substitution reactions.
This compound’s unique combination of functional groups and structural features makes it a valuable tool in scientific research and industrial applications.
Properties
Molecular Formula |
C21H18F3N3O2 |
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Molecular Weight |
401.4 g/mol |
IUPAC Name |
2-methyl-N-[5-oxo-2-phenyl-1-prop-2-enyl-4-(trifluoromethyl)imidazol-4-yl]benzamide |
InChI |
InChI=1S/C21H18F3N3O2/c1-3-13-27-17(15-10-5-4-6-11-15)25-20(19(27)29,21(22,23)24)26-18(28)16-12-8-7-9-14(16)2/h3-12H,1,13H2,2H3,(H,26,28) |
InChI Key |
OLXDKVMMPMSXRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2(C(=O)N(C(=N2)C3=CC=CC=C3)CC=C)C(F)(F)F |
Origin of Product |
United States |
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